1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is an organic compound with a branched structure It is a derivative of hexene, characterized by the presence of two methoxy groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a suitable hexene derivative with methoxy and methyl substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or as a substrate in metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexene, 3-methyl-: Similar in structure but lacks the methoxy groups.
1-Hexene, 6-methoxy-3-methyl-: Similar but has only one methoxy group.
Uniqueness
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications.
Eigenschaften
CAS-Nummer |
646994-39-0 |
---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(3S)-6,6-dimethoxy-3-methylhex-1-ene |
InChI |
InChI=1S/C9H18O2/c1-5-8(2)6-7-9(10-3)11-4/h5,8-9H,1,6-7H2,2-4H3/t8-/m1/s1 |
InChI-Schlüssel |
KWPZPFXQZREBEO-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H](CCC(OC)OC)C=C |
Kanonische SMILES |
CC(CCC(OC)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.